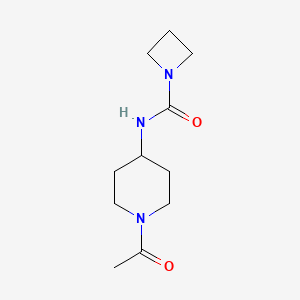![molecular formula C10H12N4OS B7530079 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a complex process that involves several steps, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP research.
Aplicaciones Científicas De Investigación
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has been used in scientific research for a variety of applications, including the study of Parkinson's disease. 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide is converted into MPP+ in the brain, which is toxic to dopaminergic neurons and causes symptoms similar to Parkinson's disease. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments.
Mecanismo De Acción
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide is converted into MPP+ in the brain by the enzyme monoamine oxidase B (MAO-B). MPP+ is toxic to dopaminergic neurons, causing their death and leading to symptoms of Parkinson's disease. The mechanism of action of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has been extensively studied, and has led to the development of new treatments for Parkinson's disease.
Biochemical and Physiological Effects
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has a variety of biochemical and physiological effects, including the induction of Parkinson's disease-like symptoms, the inhibition of mitochondrial respiration, and the induction of oxidative stress. These effects have been extensively studied in animal models, and have led to a better understanding of the mechanisms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, its well-characterized mechanism of action, and its ability to be synthesized in large quantities. However, there are also limitations to the use of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, including its toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide research, including the development of new treatments for Parkinson's disease, the study of the mechanisms of other neurodegenerative diseases, and the development of new methods for synthesizing 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide and related compounds. Additionally, there is a need for further research into the toxicity and safety of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, and the development of new methods for handling and disposing of this compound.
Métodos De Síntesis
The synthesis of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide involves several steps, starting with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-methyl-1,3-thiazole-4-carbonyl chloride. The resulting compound is then reacted with methylamine to form 2-methyl-1,3-thiazol-4-ylmethylamine. The final step involves the reaction of 2-methyl-1,3-thiazol-4-ylmethylamine with 4-carbamoylpyrazole to form 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, or 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide.
Propiedades
IUPAC Name |
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-13-9(6-16-7)4-11-10(15)8-3-12-14(2)5-8/h3,5-6H,4H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPHJDCHDIAHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

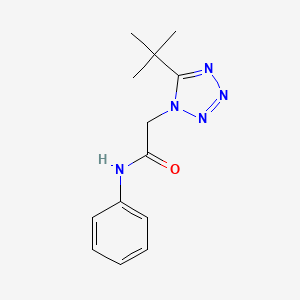
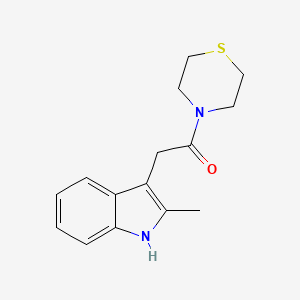
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
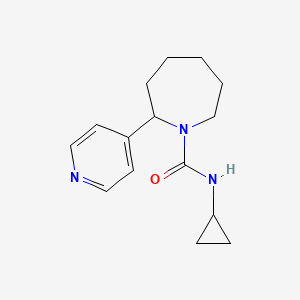
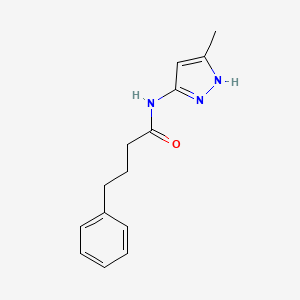
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
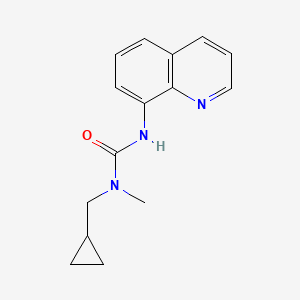
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
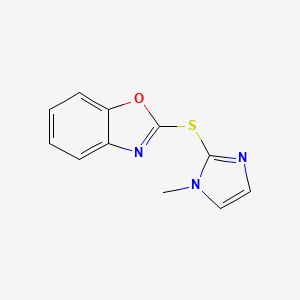

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
